molecular formula C16H23NO2 B253429 N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No. B253429
M. Wt: 261.36 g/mol
InChI Key: LIFVNSXQUFXJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamides and has been found to exhibit a wide range of biological activities.

Mechanism of Action

N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide exerts its pharmacological effects by selectively blocking the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. By inhibiting TRPV1, N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide reduces the transmission of pain signals and inflammation, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been found to reduce anxiety-like behavior in rodents, suggesting its potential use in the treatment of anxiety disorders. Furthermore, N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages as a research tool, including its potent pharmacological effects, favorable safety profile, and selectivity for TRPV1. However, its high cost and complex synthesis method can limit its use in laboratory experiments. In addition, the lack of standardized protocols for the use of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in animal studies can make it difficult to compare results across different laboratories.

Future Directions

There are several future directions for the research on N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One potential application is in the development of novel analgesic and anti-inflammatory drugs. Further studies are needed to elucidate the mechanisms underlying the pharmacological effects of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and to identify potential targets for drug development. In addition, the potential use of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in the treatment of anxiety and depression warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can facilitate its use in laboratory experiments.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves several steps, starting with the reaction of 2-ethoxyaniline with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. In addition, N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been investigated for its potential use in the treatment of anxiety and depression.

properties

Product Name

N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C16H23NO2/c1-6-19-12-10-8-7-9-11(12)17-14(18)13-15(2,3)16(13,4)5/h7-10,13H,6H2,1-5H3,(H,17,18)

InChI Key

LIFVNSXQUFXJFL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2C(C2(C)C)(C)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2C(C2(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.